An In-depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiole-2-thione (CAS 59089-89-3)
An In-depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiole-2-thione (CAS 59089-89-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Ethylenedithio-1,3-dithiole-2-thione (CAS 59089-89-3), a sulfur-rich heterocyclic compound. It is a potent electron donor with significant applications in materials science, particularly in the field of organic electronics. This document delves into its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on its role in organic photovoltaics. Detailed experimental protocols for its synthesis and the fabrication of an organic solar cell are provided, alongside a discussion of its safety and handling.
Introduction
4,5-Ethylenedithio-1,3-dithiole-2-thione, also known by its synonyms 5,6-Dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-thione, is a versatile molecule that has garnered considerable interest in the scientific community.[1] Its unique molecular structure, characterized by a fused dithiole and dithiin ring system, imparts valuable electronic properties, making it a powerful electron donor.[3] This characteristic is central to its utility in the development of novel organic materials with applications in organic solar cells, conductive polymers, and other electronic devices.[1][3] Beyond materials science, its reactivity and potential antioxidant properties suggest avenues for exploration in organic synthesis and medicinal chemistry.[3]
Physicochemical Properties
The fundamental properties of 4,5-Ethylenedithio-1,3-dithiole-2-thione are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 59089-89-3 | [1] |
| Molecular Formula | C₅H₄S₅ | [1] |
| Molecular Weight | 224.39 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 123 - 127 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis and Characterization
The synthesis of 4,5-Ethylenedithio-1,3-dithiole-2-thione is a multi-step process that requires careful control of reaction conditions. A representative synthetic protocol is detailed below.
Representative Synthesis Protocol
The synthesis of the parent dithiolene ligand, a precursor to the title compound, often starts from the reduction of carbon disulfide. A general and safe three-step reaction sequence starting from carbon disulfide can be adapted for the synthesis of related dithiole-2-thiones.[4] A crucial intermediate in many syntheses of dithiole-2-thiones is the zincate complex, bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, which can be prepared from the reaction of the dithiolate with a zinc salt.[5]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4,5-Ethylenedithio-1,3-dithiole-2-thione.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: A single peak in the aliphatic region is expected for the four equivalent protons of the ethylene bridge (-S-CH₂-CH₂-S-).
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¹³C-NMR: Signals corresponding to the thione carbon (C=S) would appear significantly downfield. Two other distinct signals for the carbons of the dithiole ring and the ethylene bridge would also be present. For similar dithiole-2-thione structures, the thione carbon signal can be observed around 180 ppm.[2]
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Infrared (IR) Spectroscopy: Characteristic absorption bands for C=S (thione) stretching are expected in the region of 1050-1250 cm⁻¹. C-S stretching vibrations would also be present.
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UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is expected to show transitions associated with the π-system of the dithiole-2-thione core.
Reactivity and Chemical Properties
The chemistry of 4,5-Ethylenedithio-1,3-dithiole-2-thione is dominated by its electron-rich nature and the reactivity of the sulfur atoms.
Redox Behavior
As a potent electron donor, this compound readily participates in redox reactions.[3] This property is fundamental to its application in organic electronics, where it can form charge-transfer complexes with electron-accepting materials. Cyclic voltammetry is a key technique to probe its electrochemical behavior, revealing its oxidation potentials and the stability of the resulting radical cation.
Reactions
The thione group and the sulfur atoms in the rings are potential sites for chemical modification. For instance, the thione group can undergo reactions typical of thiocarbonyls. The dithiolene moiety can be a ligand for transition metals, forming coordination complexes with interesting electronic and magnetic properties.
Applications in Organic Electronics
The primary application of 4,5-Ethylenedithio-1,3-dithiole-2-thione is in the field of organic electronics, particularly in organic solar cells (OSCs).[1]
Role in Organic Solar Cells
In bulk heterojunction (BHJ) organic solar cells, an electron donor and an electron acceptor material are blended to form the active layer. Upon absorption of light, the donor material forms an exciton (a bound electron-hole pair). For efficient charge separation, the exciton must diffuse to the donor-acceptor interface where the electron is transferred to the acceptor and the hole remains on the donor. 4,5-Ethylenedithio-1,3-dithiole-2-thione and its derivatives serve as excellent electron donor materials in these devices.[1]
Representative Protocol for Organic Solar Cell Fabrication
The following is a generalized, step-by-step protocol for the fabrication of a bulk heterojunction organic solar cell, illustrating how a donor material like 4,5-Ethylenedithio-1,3-dithiole-2-thione would be incorporated.
Experimental Workflow for Organic Solar Cell Fabrication
Caption: Generalized workflow for the fabrication of a bulk heterojunction organic solar cell.
Step-by-Step Methodology:
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Substrate Preparation:
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Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
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The cleaned substrates are then treated with UV-ozone to improve the wettability and work function of the ITO surface.
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Hole Transport Layer (HTL) Deposition:
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A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface.
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The substrates are then annealed on a hotplate to remove the solvent.
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Active Layer Deposition:
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A solution containing a blend of the electron donor (e.g., a derivative of 4,5-Ethylenedithio-1,3-dithiole-2-thione) and an electron acceptor (e.g., a fullerene derivative like PCBM) in a suitable organic solvent is prepared.
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This blend is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox).
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The film is then annealed to optimize its morphology for efficient charge separation and transport.
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Cathode Deposition:
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A low work function metal (e.g., calcium) followed by a more stable metal (e.g., aluminum) are thermally evaporated onto the active layer under high vacuum to form the cathode.
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Encapsulation:
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The completed device is encapsulated to protect the active layers from degradation by oxygen and moisture.
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Characterization:
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The performance of the solar cell is evaluated by measuring its current-voltage (J-V) characteristics under simulated solar illumination.
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Safety and Handling
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, 4,5-Ethylenedithio-1,3-dithiole-2-thione is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[6] No hazard pictograms, signal words, or hazard statements are required.[6]
However, as with all chemicals, appropriate laboratory safety practices should be followed. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6]
Conclusion
4,5-Ethylenedithio-1,3-dithiole-2-thione is a valuable building block in materials science, primarily due to its strong electron-donating properties. Its synthesis, while requiring multiple steps, yields a versatile compound with significant potential in the development of organic electronic devices, especially organic solar cells. Further research into its reactivity and the synthesis of novel derivatives could lead to the development of new materials with enhanced performance characteristics for a variety of applications.
References
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Chem-Impex. (n.d.). 4,5-Ethylenedithio-1,3-dithiole-2-thione. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione. Retrieved from [Link]
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MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 359. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. Retrieved from [Link]
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Thieme. (2021, October 20). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Retrieved from [Link]
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ResearchGate. (2025, September 20). An Experimental and Theoretical Study of the Electronic Spectra of tetraethylammonium [tris(1,3-dithiole-2-thione-4,5-dithiolato)M] and tetraethylammonium [tris(1,3-dithiole-2-one-4,5-dithiolato)M], for M = Sn(IV). Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Retrieved from [Link]
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MDPI. (n.d.). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Educations, 2(4), 36. Retrieved from [Link]
